4-{[1-(3-Bromobenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine
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Overview
Description
4-{[1-(3-Bromobenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine is a complex organic compound that features a pyrrolidine ring, a bromobenzoyl group, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(3-Bromobenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the bromobenzoyl group. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the Suzuki–Miyaura coupling reaction, optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for further applications.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(3-Bromobenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-{[1-(3-Bromobenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes and receptors.
Industry: Used in the synthesis of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{[1-(3-Bromobenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds with a pyrrolidine ring, such as pyrrolizines and pyrrolidine-2-one.
Bromobenzoyl derivatives: Compounds with a bromobenzoyl group, such as (3-bromobenzoyl)pyrrolidine.
Uniqueness
4-{[1-(3-Bromobenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine is unique due to its combination of a pyrrolidine ring, a bromobenzoyl group, and a pyrimidine ring. This combination provides the compound with distinct chemical and biological properties, making it a valuable tool for various scientific research applications.
Properties
IUPAC Name |
(3-bromophenyl)-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O2/c1-11-18-7-5-15(19-11)22-14-6-8-20(10-14)16(21)12-3-2-4-13(17)9-12/h2-5,7,9,14H,6,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDAPLGWSYQPBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(C2)C(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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